molecular formula C6H8F2O2 B1480485 3-(2,2-Difluorocyclopropyl)propanoic acid CAS No. 1955499-07-6

3-(2,2-Difluorocyclopropyl)propanoic acid

Cat. No.: B1480485
CAS No.: 1955499-07-6
M. Wt: 150.12 g/mol
InChI Key: MTSCXZQZHWSLSB-UHFFFAOYSA-N
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Description

3-(2,2-Difluorocyclopropyl)propanoic acid is an organic compound with the molecular formula C6H8F2O2 and a molecular weight of 150.12 g/mol It is characterized by the presence of a difluorocyclopropyl group attached to a propanoic acid moiety

Preparation Methods

The synthesis of 3-(2,2-Difluorocyclopropyl)propanoic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method involves the reaction of difluorocarbene with alkenes to form difluorocyclopropanes, which are then subjected to further chemical modifications to introduce the propanoic acid group . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.

Chemical Reactions Analysis

3-(2,2-Difluorocyclopropyl)propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-(2,2-Difluorocyclopropyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,2-Difluorocyclopropyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclopropyl group can influence the compound’s binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

3-(2,2-Difluorocyclopropyl)propanoic acid can be compared with other fluorinated cyclopropane derivatives, such as:

Properties

IUPAC Name

3-(2,2-difluorocyclopropyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O2/c7-6(8)3-4(6)1-2-5(9)10/h4H,1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSCXZQZHWSLSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955499-07-6
Record name 3-(2,2-difluorocyclopropyl)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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